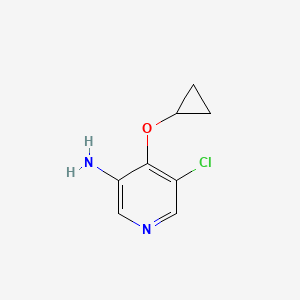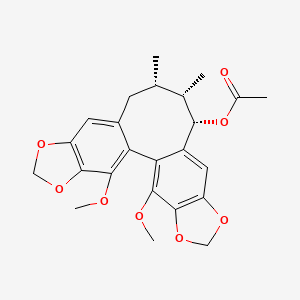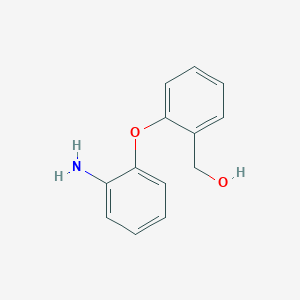![molecular formula C7H4ClN3O2 B13075247 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one, which is then chlorinated using phosphorus oxychloride. The reaction mixture is heated at reflux, followed by cooling and neutralization with ammonia to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it binds to the enzyme DNA gyrase, inhibiting its activity and preventing the replication of bacterial DNA. This mechanism is particularly effective against bacteria such as staphylococcus and Mycobacterium tuberculosis . Additionally, the compound can bind to RNA polymerase, further inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5H-pyrrolo[2,3-d]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine: Contains an ethyl group instead of a carboxylic acid group.
4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine: Contains an isopropyl group instead of a carboxylic acid group.
Uniqueness
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 6-position enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5-3(9-2-10-6)1-4(11-5)7(12)13/h1-2,11H,(H,12,13) |
InChI Key |
KVLMVWTWKAUYJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1N=CN=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


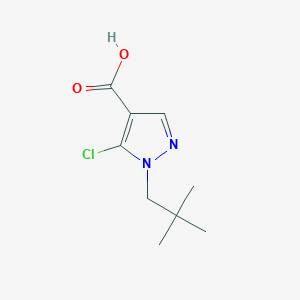
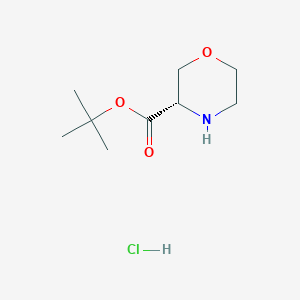


![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)
![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)
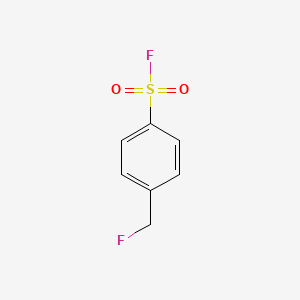

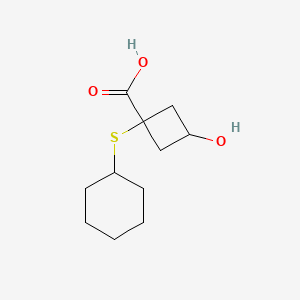
![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)
